4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzamide moiety attached to a dibenzo oxazepine core, which is further substituted with a chlorine atom and a methyl group.
Mechanism of Action
Target of Action
The primary targets of this compound are the D2 dopamine receptors and the 5-HT2 serotonin receptors . These receptors play a crucial role in the regulation of mood, reward, and cognition in the brain.
Mode of Action
The compound acts as an antagonist at these receptors . This means it binds to the receptors but does not activate them, instead, it blocks them from being activated by other substances. This can lead to a decrease in the activity of the neurotransmitters dopamine and serotonin.
Biochemical Pathways
The antagonism of D2 dopamine receptors and 5-HT2 serotonin receptors can affect several biochemical pathways. These include the dopaminergic pathways involved in reward and motivation, and the serotonergic pathways involved in mood regulation .
Result of Action
The antagonism of D2 dopamine and 5-HT2 serotonin receptors can lead to a variety of effects at the molecular and cellular level. These may include changes in neuronal firing rates, alterations in intracellular signaling pathways, and modifications of gene expression patterns .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-aminobenzophenone derivatives.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Benzamide Moiety: This step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-2-yl)benzamide
- 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]diazepin-2-yl)benzamide
Uniqueness
Compared to similar compounds, 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibits unique structural features that may contribute to its distinct biological activities. The presence of the oxazepine ring system and specific substituents can influence its binding affinity and selectivity towards molecular targets.
Properties
IUPAC Name |
4-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-24-17-4-2-3-5-19(17)27-18-11-10-15(12-16(18)21(24)26)23-20(25)13-6-8-14(22)9-7-13/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRIPZTYZDYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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